Myricetin 3-O-galactoside

Catalog No.
S624056
CAS No.
15648-86-9
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricetin 3-O-galactoside

CAS Number

15648-86-9

Product Name

Myricetin 3-O-galactoside

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1

InChI Key

FOHXFLPXBUAOJM-MGMURXEASA-N

SMILES

Array

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Myricetin 3-galactoside is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Myricetin 3-O-galactoside (CAS 15648-86-9) is a flavonol 3-O-glycoside characterized by the attachment of a beta-D-galactosyl residue to the myricetin aglycone core. In industrial and laboratory procurement, it is primarily sourced as a stable reference standard, a specialized antioxidant, and a precursor for advanced aqueous formulations [1]. Unlike the highly reactive and hydrophobic free aglycone, the 3-O-galactosylation fundamentally alters the compound's physicochemical profile, significantly enhancing water solubility and reducing auto-oxidation during storage [2]. These properties make it a highly specific selection for lipid peroxidation assays, dermatological hydrogels, and high-throughput screening environments where both structural stability and aqueous compatibility are critical [3].

Substituting Myricetin 3-O-galactoside with its aglycone (myricetin) or close glycoside analogs (such as myricetin 3-O-rhamnoside) introduces critical failures in assay reproducibility and formulation stability. The free aglycone is virtually insoluble in water, requiring organic solvents like DMSO that can induce artifacts in cell-based assays, and it is highly susceptible to rapid auto-oxidation [1]. Conversely, while myricetin 3-O-rhamnoside shares similar solubility, it exhibits a significantly weaker inhibitory effect on lipid peroxidation compared to the galactoside [2]. Therefore, buyers must procure the exact 3-O-galactoside to achieve the required balance of aqueous solubility, structural stability, and maximum anti-peroxidation efficacy [3].

Superior Lipid Peroxidation Inhibition vs. Rhamnoside Analog

In comparative in vitro models, Myricetin 3-O-galactoside demonstrates a significantly stronger protective effect against lipid peroxidation than its close structural analog, myricetin 3-O-rhamnoside[1].

Evidence DimensionLipid Peroxidation Inhibition (IC50)
Target Compound Data160 μg/mL
Comparator Or BaselineMyricetin 3-O-rhamnoside (220 μg/mL)
Quantified Difference27% lower IC50 (higher potency) for the galactoside
ConditionsCell-free lipid peroxidation assay

Justifies the procurement of the galactoside over the rhamnoside for cellular protection assays or topical formulations where maximizing anti-peroxidation efficacy is the primary goal.

Controlled Radical Trapping Reactivity for Enhanced Formulation Stability

The 3-O-galactosylation of the myricetin core structurally limits the redox-dependent antioxidant pathways at the propagation step, resulting in higher IC50 values in direct radical trapping assays (DPPH, PTIO) compared to the free aglycone[1].

Evidence DimensionRadical Adduct Formation (RAF) Reactivity
Target Compound DataHigher IC50 in DPPH/PTIO assays (reduced propagation-step reactivity)
Comparator Or BaselineMyricetin Aglycone (Lower IC50, highly reactive)
Quantified Difference3-O-galactosylation suppresses rapid propagation-step oxidation
ConditionsDPPH and PTIO radical trapping analysis coupled with UPLC-ESI-Q-TOF-MS

The reduced direct reactivity prevents the rapid auto-oxidation and degradation typical of the aglycone, providing superior shelf-life and stability for commercial formulations and reference standards.

Aqueous Solubility Profile for Solvent-Free Assays

The presence of the galactose moiety fundamentally shifts the physicochemical profile of the molecule, granting it an aqueous solubility of approximately 2.31 g/L, whereas the myricetin aglycone is practically insoluble in water [1].

Evidence DimensionAqueous Solubility
Target Compound Data~2.31 g/L
Comparator Or BaselineMyricetin Aglycone (Insoluble in water)
Quantified DifferenceTransition from hydrophobic to water-compatible
ConditionsStandard physiological and ambient aqueous conditions

Essential for procurement in high-throughput biological screening or hydrogel-based delivery systems where the use of organic solvents like DMSO must be minimized to avoid cellular toxicity.

Retention of Xanthine Oxidase (XO) Inhibition

Despite the structural differences in the sugar moiety, Myricetin 3-O-galactoside retains potent xanthine oxidase inhibitory activity, performing nearly identically to myricetin 3-O-rhamnoside [1].

Evidence DimensionXanthine Oxidase (XO) Inhibition
Target Compound Data57% inhibition
Comparator Or BaselineMyricetin 3-O-rhamnoside (59% inhibition)
Quantified DifferenceStatistically comparable (within 2% variance)
ConditionsCell-free XO inhibition assay at 100 μg/mL concentration

Proves that selecting the galactoside for its superior lipid peroxidation or solubility profile does not sacrifice its baseline enzymatic inhibitory function, ensuring multi-target utility.

Standardized Lipid Peroxidation Assays

Due to its superior IC50 (160 μg/mL) compared to rhamnoside analogs, Myricetin 3-O-galactoside is the preferred positive control and reference standard for evaluating anti-peroxidation efficacy in cellular models [1].

Aqueous-Based High-Throughput Screening

Its enhanced water solubility (~2.31 g/L) makes it the ideal choice over the myricetin aglycone for in vitro biological assays, eliminating the need for high concentrations of DMSO which can cause solvent-induced artifacts [2].

Cosmetic and Dermatological Hydrogel Formulation

The controlled radical trapping reactivity provided by the 3-O-galactosylation ensures a longer shelf-life and resistance to auto-oxidation, making it highly suitable for integration into topical hydrogels and liposomal delivery systems[3].

Physical Description

Solid

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 Da

Monoisotopic Mass

480.09039069 Da

Heavy Atom Count

34

Melting Point

198 - 201 °C

UNII

DM7XK7S5F6

Other CAS

15648-86-9

Wikipedia

Myricetin 3-O-beta-D-galactopyranoside

Dates

Last modified: 08-15-2023

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